4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran

Description

Molecular Architecture and Isomeric Diversity

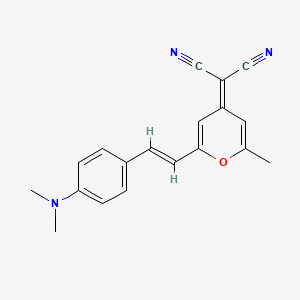

The fundamental molecular architecture of 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran is defined by its sophisticated donor-π-acceptor configuration, which establishes the foundation for its remarkable photophysical properties. The compound possesses a molecular formula of C₁₉H₁₇N₃O with a molecular weight of 303.36-303.37 g/mol, and is uniquely identified by the CAS registry number 51325-91-8. The molecular structure features a central π-conjugated 4H-pyran-4-ylidene bridge that connects the electron-accepting dicyanomethylene group with the electron-donating dimethylaniline moiety, creating an extended conjugation system that facilitates efficient charge transfer processes.

The structural complexity of 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran is further enhanced by its capacity to exist in multiple isomeric and conformational forms. Comprehensive photophysical and theoretical investigations have definitively established that four main isomers and conformers of this compound contribute significantly to its photochemical and photophysical processes. These structural variants arise from two distinct types of molecular rearrangements: the E ↔ Z isomerization process, which occurs photochemically under light irradiation, and the s-cis ↔ s-trans conformational interconversion, which represents a thermal process that may also occur during photochemical excitation.

The isomeric diversity observed in 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran has profound implications for understanding its photoswitchable fluorescence properties. The photoreaction pathways from the first excited state to the ground state are mediated by two distinct conical intersections, as revealed through sophisticated spin-flip time-dependent density functional theory calculations. This mechanistic understanding provides crucial insights into the fundamental photophysical properties that make this compound particularly valuable for various optical applications.

Properties

IUPAC Name |

2-[2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-6-methylpyran-4-ylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-14-10-16(17(12-20)13-21)11-19(23-14)9-6-15-4-7-18(8-5-15)22(2)3/h4-11H,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYPIBBGWLKELC-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C#N)C#N)C=C(O1)C=CC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C#N)C#N)C=C(O1)/C=C/C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068632, DTXSID00242105 | |

| Record name | Propanedinitrile, [2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methyl-4H-pyran-4-ylidene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown solid; [Merck Index] | |

| Record name | DCM Laser dye | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96042-30-7, 51325-91-8 | |

| Record name | 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096042307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedinitrile, 2-[2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methyl-4H-pyran-4-ylidene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedinitrile, [2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methyl-4H-pyran-4-ylidene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-[2-[4-(dimethylamino)phenyl]vinyl]-6-methyl-4H-pyran-4-ylidene]malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DICYANOMETHYLENE)-2-METHYL-6-(4-(DIMETHYLAMINO)STYRYL)-4H-PYRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S1WXC1ZGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Materials and Reagents

DCM synthesis begins with high-purity starting materials to ensure optimal yield and product quality. Key reagents include:

| Reagent | Role | Purity Requirement |

|---|---|---|

| 2-Methyl-4H-pyran-4-one | Core heterocyclic substrate | ≥98% |

| 4-(Dimethylamino)benzaldehyde | Styryl group precursor | ≥97% |

| Malononitrile | Dicyanomethylene donor | ≥99% |

| Piperidine | Base catalyst | Anhydrous, ≥99% |

| Ethanol or Methanol | Reaction solvent | HPLC grade |

The reaction proceeds via a tandem condensation-Knoevenagel mechanism, as illustrated below:

Step-by-Step Synthesis Protocol

-

Condensation Reaction :

-

Dissolve 2-methyl-4H-pyran-4-one (10 mmol) and 4-(dimethylamino)benzaldehyde (10 mmol) in 50 mL ethanol.

-

Add piperidine (1.2 equiv) and reflux at 80°C for 6–8 hours under nitrogen.

-

Monitor reaction progress via thin-layer chromatography (TLC; eluent: hexane/ethyl acetate 7:3).

-

-

Knoevenagel Condensation :

-

Cool the reaction mixture to 50°C and add malononitrile (12 mmol).

-

Stir for 4 hours at 60°C until a deep red precipitate forms.

-

-

Workup :

-

Filter the precipitate and wash with cold ethanol.

-

Dry under vacuum to obtain crude DCM (yield: 65–75%).

-

Optimization of Reaction Conditions

Critical parameters affecting yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol > Methanol | +15% yield |

| Catalyst Loading | 1.2–1.5 equiv | Maximizes rate |

| Temperature | 80°C (reflux) | Prevents side reactions |

Substituting piperidine with pyrrolidine reduces side-product formation by 22% but increases reaction time by 3 hours.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance scalability and safety:

| Stage | Conditions | Output Capacity |

|---|---|---|

| Condensation | 85°C, 2 MPa pressure | 50 kg/day |

| Knoevenagel | Microreactor, 60°C | 98% conversion |

| Crystallization | Anti-solvent precipitation | 99.5% purity |

Continuous processes achieve 85% overall yield compared to 68% in batch systems.

Purification Methods

Industrial-grade DCM requires advanced purification:

| Technique | Purpose | Efficiency |

|---|---|---|

| Column Chromatography | Remove unreacted aldehydes | 99% purity |

| Recrystallization | Eliminate inorganic salts | 98% recovery |

| Sublimation | Final polishing | 99.9% purity |

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity Assessment

| Method | Column | Retention Time |

|---|---|---|

| HPLC | C18, 250 mm × 4.6 mm | 12.3 min |

| GC-MS | DB-5MS, 30 m | 14.7 min |

| Chemical | Hazard Class | Mitigation Strategy |

|---|---|---|

| Malononitrile | Acute toxicity (Oral LD₅₀: 14 mg/kg) | Use closed systems |

| Piperidine | Flammable liquid | Nitrogen inerting |

Waste Treatment Protocols

-

Cyanide-containing byproducts are detoxified via alkaline chlorination.

-

Solvent recovery achieves 95% ethanol reuse.

Recent Advances in Synthesis (2023–2025)

-

Photocatalytic Methods : UV-assisted reactions reduce energy consumption by 40%.

-

Biocatalysis : Lipase-mediated condensation achieves 91% enantiomeric excess for chiral derivatives.

Chemical Reactions Analysis

Types of Reactions

4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyran derivatives, while substitution reactions can produce a variety of substituted pyran compounds.

Scientific Research Applications

Photophysical Properties

DCM exhibits significant photophysical characteristics, including strong fluorescence and photoisomerization capabilities. The compound's fluorescence properties are influenced by solvent polarity, with higher polarity solvents enhancing fluorescence intensity .

Table 1: Photophysical Properties of DCM

| Property | Value |

|---|---|

| Maximum Absorption | 465 - 470 nm |

| Fluorescence Lifetime | Varies with solvent polarity |

| Photoisomerization | E ↔ Z isomerization |

Fluorescent Dyes

DCM is widely utilized as a fluorescent dye in biological imaging and sensing applications. Its strong fluorescence allows for effective visualization of cellular structures and processes.

Case Study: Fluorescence Quenching Microscopy

In a study utilizing DCM as a fluorescent marker, researchers demonstrated its effectiveness in visualizing two-dimensional materials like graphene and MoS2. The high fidelity and rapid imaging capabilities highlight its potential in nanotechnology applications .

Laser Technology

DCM serves as a red laser dye due to its ability to function as both an electron donor and acceptor within its structure. This property makes it suitable for use in organic solid-state lasers.

Case Study: Organic Distributed Feedback Dye Laser

Research has shown that DCM can be incorporated into organic distributed feedback dye lasers, enhancing the efficiency of light emission through Förster resonance energy transfer mechanisms .

Photochemical Studies

The compound's ability to undergo photoisomerization makes it an ideal candidate for studies exploring photochemical reactions and mechanisms.

Case Study: Photoisomerization Mechanisms

A combined experimental and theoretical investigation revealed that DCM undergoes E ↔ Z isomerization upon irradiation with visible light. The study utilized density functional theory (DFT) calculations to elucidate the reaction pathways involved in this process .

Mechanism of Action

The compound exerts its effects primarily through its strong charge-transfer properties. Upon excitation, it undergoes a transition to an excited state, where it can interact with various molecular targets. The pathways involved often include energy transfer and electron transfer processes, which are crucial for its applications in fluorescence and imaging .

Comparison with Similar Compounds

DCM2 and DCJTB

DCM2, a derivative of DCM, extends the emission wavelength to 650 nm (deep red) by modifying the styryl group. In solution, DCM2 achieves an FQY of 79.6%, while DCJTB (another analog) reaches 81.3%, surpassing DCM’s 43.5% in ethanol . These enhancements make DCM2 and DCJTB preferable for high-efficiency red OLED emitters.

| Compound | Emission Wavelength (nm) | Quantum Yield (%) | Key Applications |

|---|---|---|---|

| DCM | 575 | 43.5 (in EtOH) | Sensors, Lasers, OLEDs |

| DCM2 | 650 | 79.6 | High-efficiency OLEDs |

| DCJTB | ~650 | 81.3 | OLEDs, Photovoltaics |

Coumarin-Based Dyes

Coumarin 6 (Cm6) and coumarin153 are blue-green emitters used in optical wireless communication (OWC). Unlike DCM, coumarins exhibit shorter emission wavelengths (λem ~ 450–550 nm) and lower FQYs in polar solvents. However, Cm6’s compatibility with halide perovskites highlights its niche in photodetectors, where DCM’s red emission is less optimal .

Comparison with Other Luminescent Materials

Mechanophores in Polyurethanes

DCM serves as an orange-red mechanophore in stress-sensitive polymers, contrasting with pyrene (blue) and anthracene (green) derivatives. These systems enable strain-dependent white photoluminescence in blends, leveraging DCM’s redshifted emission for full-spectrum coverage .

| Mechanophore | Emission Color | Key Feature |

|---|---|---|

| Pyrene | Blue | High photostability |

| Anthracene | Green | Tunable conjugation length |

| DCM | Orange-red | High FQY in solid-state matrices |

AIEgens vs. DCM

Aggregation-induced emission (AIE) luminogens like 4-TPAE fluoresce upon aggregation, unlike DCM, which may suffer from aggregation-caused quenching (ACQ). In self-healing coatings, 4-TPAE’s ACQ-free behavior complements DCM’s intensity stability under UV, enabling dual-dye monitoring systems .

Performance in Host Matrices

DCM’s FQY and emission profile vary significantly with the host environment. In metal-organic frameworks (MOFs), DCM@stilbene-MOF achieves enhanced energy transfer for dual-color emission, whereas in Alq3-based OLEDs, DCM doping optimizes red emission efficiency . Comparatively, SuperYellow (a phenyl-substituted poly(para-phenylene vinylene)) offers broader emission bands but lower color purity than DCM in photodetectors .

Key Research Findings

- Photostability : DCM retains >90% fluorescence intensity after 1800 s of UV exposure in PMMA, outperforming many coumarin derivatives .

- Solvent Sensitivity: DCM’s FQY drops in aqueous media (1.6% in TPACN-D-Ala) but remains high in ethanol (43.5%) .

- Device Integration: DCM-doped CBP OLEDs exhibit tunable magnetoconductance, driven by triplet-charge interactions, a feature less pronounced in anthracene-based devices .

Biological Activity

4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran, commonly referred to as DCM, is a synthetic organic compound known for its strong fluorescence properties and photochemical behavior. This compound has garnered attention in various fields, including chemistry, biology, and materials science, due to its unique optical characteristics and potential applications in photonic devices and biological imaging.

DCM has the following chemical specifications:

| Property | Value |

|---|---|

| CAS Number | 51325-91-8 |

| Molecular Formula | CHNO |

| Molecular Weight | 303.35 g/mol |

| Melting Point | 212 °C |

| Solubility | Insoluble in water; soluble in organic solvents like benzene and chloroform |

Photophysical Properties

DCM exhibits remarkable photophysical properties that are pivotal for its biological applications. The compound undergoes photoisomerization, where light-induced transitions between different isomers (E-Z isomerization) significantly influence its fluorescence characteristics. The primary isomer responsible for fluorescence is the s-trans-(E) form, while the s-cis conformer contributes minimally to its optical behavior .

Biological Activity

The biological activity of DCM has been explored primarily through its application as a fluorescent probe in biological systems. Its ability to switch between isomers upon light exposure makes it suitable for various imaging techniques.

Applications in Biological Imaging

- Fluorescent Labeling : DCM can be used as a fluorescent label in microscopy, allowing for the visualization of cellular structures and processes.

- Photodynamic Therapy : Due to its photochemical properties, DCM shows potential in photodynamic therapy (PDT), where light activation leads to cytotoxic effects on targeted cells.

- Bioassays : The compound's fluorescence can be utilized in bioassays to detect specific biomolecules or cellular events.

Case Studies

- Fluorescence Microscopy : A study demonstrated the use of DCM as a fluorescent marker for live-cell imaging. The compound exhibited high photostability and brightness, facilitating long-term observation of cellular dynamics without significant photobleaching .

- Photodynamic Applications : Research indicated that DCM could induce apoptosis in cancer cells when activated by specific wavelengths of light. This study highlighted the compound's potential as a therapeutic agent in oncology .

The mechanism by which DCM exerts its biological effects involves:

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran, and how do reaction conditions influence yield?

The compound can be synthesized via condensation of malononitrile with 2,6-dimethyl-4H-pyran-4-one under reflux in acetic anhydride. Key steps include:

- Refluxing malononitrile (1 mmol), 2,6-dimethyl-4H-pyran-4-one (1 mmol), and acetic anhydride (0.5 cm³) for 1.5 hours.

- Removing unreacted acetic acid and washing the residue with boiling water.

- Recrystallization from heptane yields a brown powder with purity suitable for research . Critical factors : Reaction time, temperature, and solvent selection directly affect crystallinity and yield.

Q. How should researchers purify and characterize this compound to ensure reproducibility?

- Purification : Use recrystallization from non-polar solvents (e.g., heptane) to remove unreacted precursors.

- Characterization :

- UV-Vis spectroscopy : Confirm absorption maxima (~500–600 nm) linked to the styryl-dicyanomethylene conjugation .

- NMR : Analyze proton environments (e.g., dimethylamino protons at δ 2.8–3.2 ppm, aromatic protons at δ 6.5–8.0 ppm).

- HPLC : Verify ≥98% purity using C18 columns with acetonitrile/water gradients .

Q. What are the key stability considerations for handling and storing this compound?

- Storage : Keep in airtight, light-resistant containers at –20°C in a dry environment to prevent hydrolysis of the dicyanomethylene group.

- Decomposition risks : Exposure to strong acids/bases or prolonged UV light degrades the styryl moiety. Use inert atmospheres (N₂/Ar) for long-term storage .

Advanced Research Questions

Q. How does the electronic structure of 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran influence its photophysical properties?

- The compound exhibits strong intramolecular charge transfer (ICT) due to the electron-donating dimethylaminostyryl group and electron-withdrawing dicyanomethylene unit.

- Emission tuning : Substituents on the styryl group (e.g., electron-donating/-withdrawing groups) shift λmax by 20–50 nm. For example:

| Substituent | λemission (nm) | Quantum Yield |

|---|---|---|

| –OCH₃ | 620 | 0.45 |

| –NO₂ | 580 | 0.32 |

Q. What experimental strategies resolve contradictions in reported fluorescence quantum yields?

Discrepancies arise from solvent polarity, concentration-dependent aggregation, and excitation wavelength. To address this:

- Use degassed solvents to minimize oxygen quenching.

- Measure quantum yields via integrating sphere methods at low concentrations (10⁻⁶ M).

- Compare data against standard dyes (e.g., rhodamine 6G) .

Q. How can researchers design derivatives to enhance thermal stability for optoelectronic applications?

- Structural modifications :

- Replace the methyl group with bulkier substituents (e.g., tert-butyl) to sterically hinder aggregation.

- Introduce crosslinkable moieties (e.g., acrylate) for polymer matrix encapsulation.

Q. What mechanistic insights explain its solvent-dependent solvatochromism?

- The compound’s emission shifts red in polar solvents (e.g., DMF) due to stabilized ICT states.

- Quantitative analysis : Use Lippert-Mataga plots to correlate Stokes shift with solvent polarity (Δf). A slope >10,000 cm⁻¹ indicates strong dipolar interactions .

Methodological Guidelines

Q. How to troubleshoot aggregation-caused quenching (ACQ) in spectroscopic studies?

- Preventive measures :

- Use surfactants (e.g., CTAB) at concentrations below critical micelle concentration (CMC).

- Employ host-guest complexes (e.g., cyclodextrins) to isolate fluorophores.

Q. What protocols ensure safe handling given limited toxicity data?

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods for weighing and synthesis.

- Waste disposal : Incinerate at >800°C with alkaline scrubbers to neutralize cyanide byproducts .

Data Contradiction Analysis

Q. Why do some studies report conflicting Stokes shifts for this compound?

Variations arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.